![molecular formula C18H12N4 B12906466 1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene CAS No. 226-65-3](/img/structure/B12906466.png)
1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene is a complex organic compound characterized by its unique structure and chemical properties.
准备方法
The synthesis of 1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene involves multiple steps, including cyclization and functional group transformations. The synthetic routes typically require specific reaction conditions such as controlled temperature, pressure, and the use of catalysts to facilitate the formation of the desired structure . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and efficiency.
化学反应分析
1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with modified functional groups.
科学研究应用
1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene has several scientific research applications:
Chemistry: It is used as a model compound for studying the properties of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Research into its interactions with biological molecules can provide insights into its potential as a therapeutic agent.
Medicine: Its unique structure may offer potential for drug development, particularly in targeting specific molecular pathways.
作用机制
The mechanism by which 1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene can be compared with other similar compounds, such as:
Polycyclic Aromatic Hydrocarbons (PAHs): These compounds share a similar polycyclic structure but may differ in the number and arrangement of rings.
Tetrazines: These compounds contain nitrogen atoms in their ring structures, similar to the tetrazapentacyclo framework.
Fullerenes: These carbon-based molecules have a polycyclic structure but form a spherical shape.
The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical and physical properties.
属性
CAS 编号 |
226-65-3 |
|---|---|
分子式 |
C18H12N4 |
分子量 |
284.3 g/mol |
IUPAC 名称 |
1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene |
InChI |
InChI=1S/C18H12N4/c1-3-7-15-13(5-1)9-11-21-17(15)19-22-12-10-14-6-2-4-8-16(14)18(22)20-21/h1-12H |
InChI 键 |
DXDGZBNXRWSWEV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CN3C2=NN4C=CC5=CC=CC=C5C4=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


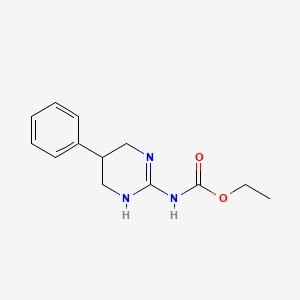
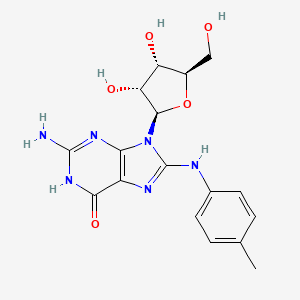
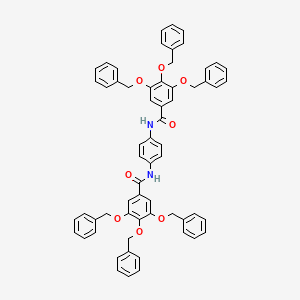
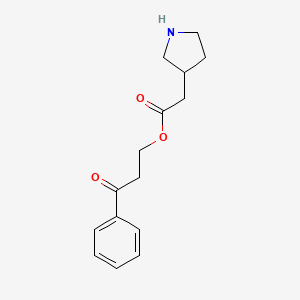
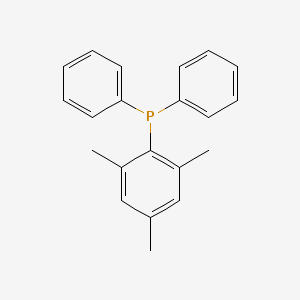
![6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12906408.png)
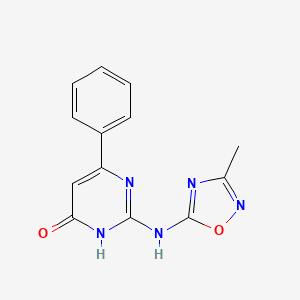
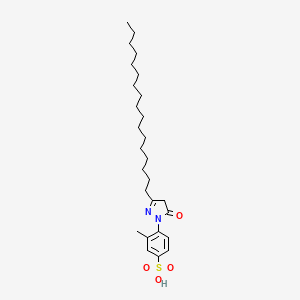
![4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline](/img/structure/B12906419.png)

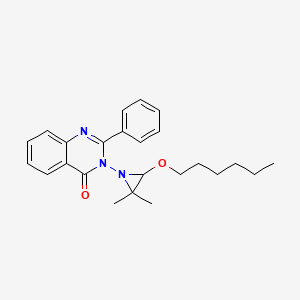
![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyrimidin-2-yl}oxy)ethan-1-amine](/img/structure/B12906455.png)
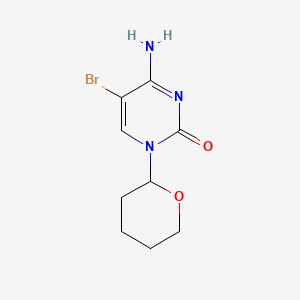
![1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12906462.png)
